molecular formula C22H16ClN3O4 B11696075 7-chloro-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

7-chloro-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B11696075
M. Wt: 421.8 g/mol
InChI Key: ADADMBUMHPMJOP-UHFFFAOYSA-N
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Description

7-CHLORO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE typically involves multiple steps. One common method involves the reaction of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one with 4-nitrobenzoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrobenzoyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative.

Scientific Research Applications

7-CHLORO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . The presence of the nitrobenzoyl and phenyl groups may influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-CHLORO-4-(4-NITROBENZOYL)-5-PHENYL-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-2-ONE is unique due to the specific combination of chloro, nitrobenzoyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H16ClN3O4

Molecular Weight

421.8 g/mol

IUPAC Name

7-chloro-4-(4-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C22H16ClN3O4/c23-16-8-11-19-18(12-16)21(14-4-2-1-3-5-14)25(13-20(27)24-19)22(28)15-6-9-17(10-7-15)26(29)30/h1-12,21H,13H2,(H,24,27)

InChI Key

ADADMBUMHPMJOP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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